3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Overview
Description
3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
One application of related chemical structures involves the synthesis of complex heterocyclic compounds. For example, 2-formylbenzoic acid reacts with derivatives of 2-aminobenzamide, 2-(1H-pyrrol-1-yl)aniline, or 2-(1H-indol-1-yl)aniline in a deep eutectic solvent to produce derivatives of dihydroisoindoloquinazoline, isoindolopyrroloquinoxalinone, and indoloisoindoloquinoxalinone. This protocol is noted for its simplicity, mildness, and efficiency, highlighting the compound's utility in synthesizing structurally diverse heterocycles (Devi, Garande, & Bhate, 2016).
Organic-Inorganic Hybrid Materials
The compound and its derivatives have been used in the development of organic-inorganic hybrid materials, such as layered double hydroxides (LDHs) intercalated with pyrrole carboxylic acid derivatives. These materials are characterized by powder X-ray diffraction, transmission electron microscopy, thermogravimetric analysis, and electron spin resonance, demonstrating their potential in creating new organically modified 2D nanocomposites (Tronto et al., 2008).
Schiff Base Formation and Cyclization Reactions
Reactions of formylchromone derivatives, closely related to 3-(2-formyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, demonstrate the compound's potential in forming Schiff bases and cyclization reactions. These processes yield a variety of pyrroles and pyridines, showcasing the versatility of the compound in organic synthesis and the development of new chemical transformations (Clarke et al., 1985).
Multicomponent Reactions
Multicomponent reactions involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols have been developed for the preparation of complex organic molecules such as alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. This highlights the compound's role in facilitating high atom economy reactions leading to the construction of multiple functional groups in a single synthetic step (Soleimani & Zainali, 2011).
Properties
IUPAC Name |
3-(2-formylpyrrol-1-yl)-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-4-5-10(13(16)17)7-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCXRLWOKQANAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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